Technical Guide: Benzyl (4-bromo-3-fluorophenyl)carbamate (CAS 510729-01-8)
Technical Guide: Benzyl (4-bromo-3-fluorophenyl)carbamate (CAS 510729-01-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (4-bromo-3-fluorophenyl)carbamate is a key chemical intermediate, primarily recognized for its integral role in the synthesis of the oxazolidinone antibiotic, Tedizolid.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in pharmaceutical manufacturing. The document also discusses potential analytical methodologies and the current understanding of its biological activity, collating available data for researchers and drug development professionals.
Chemical Properties and Identification
Benzyl (4-bromo-3-fluorophenyl)carbamate is a substituted carbamate ester. The presence of bromine and fluorine atoms on the phenyl ring, combined with the benzyl carbamate moiety, makes it a versatile building block in organic synthesis.[2]
Table 1: Physicochemical Properties of Benzyl (4-bromo-3-fluorophenyl)carbamate
| Property | Value | Source |
| CAS Number | 510729-01-8 | [1][2] |
| Molecular Formula | C₁₄H₁₁BrFNO₂ | [2] |
| Molecular Weight | 324.15 g/mol | [2] |
| IUPAC Name | benzyl N-(4-bromo-3-fluorophenyl)carbamate | [2] |
| Synonyms | (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester, Phenylmethyl N-(4-bromo-3-fluorophenyl)carbamate | [2] |
Synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate
The synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate is typically achieved through the reaction of 4-bromo-3-fluoroaniline with benzyl chloroformate in the presence of a base.
Experimental Protocol: Synthesis
A general and scalable procedure for the synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate is as follows[1]:
Materials:
-
4-bromo-3-fluoroaniline (1 eq.)
-
Acetone
-
Sodium bicarbonate (1.25 eq.)
-
Saturated sodium bicarbonate solution
-
Benzyl chloroformate (1.05 eq.)
-
Ethyl acetate
-
n-Hexane
-
Heptane
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-bromo-3-fluoroaniline (50.0 g, 0.263 mol, 1 eq.) in acetone (660 ml), add sodium bicarbonate (27.63 g, 0.329 mol, 1.25 eq.) and a saturated sodium bicarbonate solution (333 ml).[1]
-
Cool the reaction mixture to 15 °C.[1]
-
Slowly add benzyl chloroformate (39 ml, 0.276 mol, 1.05 eq.), ensuring the reaction temperature does not exceed 22 °C.[1]
-
After the addition is complete, stir the reaction at room temperature for 90 minutes.[1]
-
Upon completion of the reaction, remove the acetone by distillation under reduced pressure.[1]
-
Extract the aqueous phase with ethyl acetate (3 x 150 ml).[1]
-
Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.[1]
-
Filter the solution and concentrate the organic phase under reduced pressure.[1]
-
Add n-hexane to the residue and stir at room temperature for 30 minutes to induce precipitation. Collect the solid product by filtration.[1]
-
Concentrate the filtrate and treat the residual solid with heptane, stirring at 0 °C for 30 minutes. Filter to obtain a second batch of the product.[1]
-
Combine both batches of the solid product to obtain N-(4-bromo-3-fluorophenyl)formic acid phenylmethyl ester (Benzyl (4-bromo-3-fluorophenyl)carbamate).[1]
Role in Pharmaceutical Synthesis
The primary application of Benzyl (4-bromo-3-fluorophenyl)carbamate is as a crucial intermediate in the multi-step synthesis of the antibiotic Tedizolid.[1][2][3] Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria.
In the synthesis of Tedizolid, Benzyl (4-bromo-3-fluorophenyl)carbamate serves as the foundational scaffold onto which the oxazolidinone ring and the substituted pyridine moiety are subsequently added through a series of chemical transformations. Patents describing the synthesis of Tedizolid outline coupling reactions, such as the Stille or Suzuki coupling, to link the carbamate intermediate with other key fragments.[4]
Analytical Methodologies
Specific, validated analytical methods for Benzyl (4-bromo-3-fluorophenyl)carbamate are not extensively published in peer-reviewed literature. However, based on its chemical structure, standard analytical techniques for organic compounds, particularly other carbamates, can be readily adapted.
Table 2: Potential Analytical Techniques
| Technique | Purpose | General Considerations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and reaction monitoring. | A reverse-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a common starting point for carbamate analysis.[5][6] UV detection would be suitable due to the aromatic nature of the compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification, especially of volatile impurities. | As carbamates can be thermally labile, derivatization may be necessary to improve volatility and prevent degradation in the injector port.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H, ¹³C, and ¹⁹F NMR would provide characteristic signals for the protons, carbons, and fluorine atom in the molecule, confirming its structure. |
| Infrared (IR) Spectroscopy | Functional group identification. | Expected characteristic peaks would include N-H stretching, C=O (carbonyl) stretching of the carbamate, and C-F and C-Br stretching. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods to determine the molecular ion peak and fragmentation pattern for structural confirmation. |
Biological Activity and Toxicology
There is a notable lack of specific data on the biological activity, pharmacology, or toxicology of Benzyl (4-bromo-3-fluorophenyl)carbamate itself. Its role is primarily that of a synthetic precursor, and as such, it has not been a focus of pharmacological studies.
Carbamates as a chemical class are known for their potential to inhibit acetylcholinesterase, a mechanism of toxicity exploited in many insecticides.[7][8] However, the toxicological profile of any given carbamate is highly dependent on its specific structure. Given that this compound is an intermediate in a pharmaceutical manufacturing process, occupational exposure should be minimized through appropriate personal protective equipment and engineering controls. The biological impact of this specific carbamate as a potential impurity in the final drug product would be assessed during the drug development and regulatory approval process.
Conclusion
Benzyl (4-bromo-3-fluorophenyl)carbamate is a well-defined chemical entity with a critical and specific role in the synthesis of the antibiotic Tedizolid. While its own biological properties have not been a subject of extensive research, its synthesis is well-documented. For researchers and professionals in drug development, this compound is of significant interest as a key building block. Future research could focus on the development and validation of specific analytical methods for its quantification and the characterization of any potential impurities arising from its synthesis or subsequent reactions.
References
- 1. Benzyl (4-broMo-3-fluorophenyl)carbaMate | 510729-01-8 [chemicalbook.com]
- 2. (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester [lgcstandards.com]
- 3. (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester [cymitquimica.com]
- 4. WO2016009401A2 - Preparation of tedizolid phosphate - Google Patents [patents.google.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]
- 8. Carbamate - Wikipedia [en.wikipedia.org]
